(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one
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Overview
Description
(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[221]heptan-5-yl}prop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by functional group modifications to introduce the sulfur and nitrogen atoms.
Introduction of the Prop-2-en-1-one Moiety: This step involves the coupling of the bicyclic core with a 2,5-difluorophenylprop-2-en-1-one precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its bicyclic core and the presence of fluorine atoms may contribute to its activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic core may interact with enzymes or receptors, modulating their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-phenylprop-2-en-1-one: Lacks the fluorine atoms on the phenyl ring.
(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,4-difluorophenyl)prop-2-en-1-one: Has fluorine atoms at different positions on the phenyl ring.
Uniqueness
The presence of the 2,5-difluorophenyl group in (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one distinguishes it from similar compounds. The specific positioning of the fluorine atoms can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NOS/c15-10-2-3-13(16)9(5-10)1-4-14(18)17-7-12-6-11(17)8-19-12/h1-5,11-12H,6-8H2/b4-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVTHNGKJYOKD-DAFODLJHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C=CC3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CS2)C(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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